molecular formula C16H24ClN3O B5313504 N-(5-chloro-2-methylphenyl)-2-(4-propylpiperazin-1-yl)acetamide

N-(5-chloro-2-methylphenyl)-2-(4-propylpiperazin-1-yl)acetamide

Cat. No.: B5313504
M. Wt: 309.83 g/mol
InChI Key: TUWWZSPCKIIYKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methylphenyl)-2-(4-propylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-substituted phenyl ring, a piperazine ring, and an acetamide group. Compounds of this nature are often investigated for their potential pharmacological properties, including their use as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-(4-propylpiperazin-1-yl)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 5-chloro-2-methylphenylamine with an appropriate acylating agent to form an intermediate.

    Piperazine Ring Introduction: The intermediate is then reacted with 4-propylpiperazine under suitable conditions to introduce the piperazine ring.

    Final Product Formation: The final step involves the acylation of the piperazine derivative to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-(4-propylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could result in the replacement of the chloro group with another functional group.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent or in the development of new drugs.

    Industry: Used in the production of specialty chemicals or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(4-propylpiperazin-1-yl)acetamide would depend on its specific biological activity. Generally, compounds of this nature may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide
  • N-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide
  • N-(3-chlorophenyl)-2-(4-isopropylpiperazin-1-yl)acetamide

Uniqueness

N-(5-chloro-2-methylphenyl)-2-(4-propylpiperazin-1-yl)acetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of a propyl group on the piperazine ring. These structural features may impart distinct pharmacological properties compared to similar compounds.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(4-propylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O/c1-3-6-19-7-9-20(10-8-19)12-16(21)18-15-11-14(17)5-4-13(15)2/h4-5,11H,3,6-10,12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWWZSPCKIIYKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.